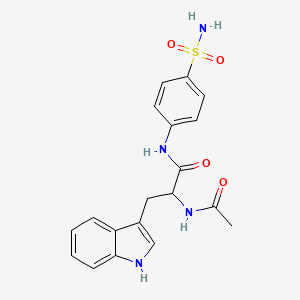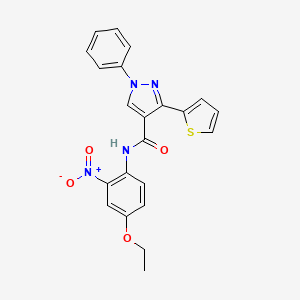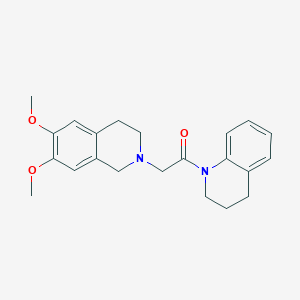![molecular formula C17H23N3O3 B7543142 4-N-[(1-phenylcyclobutyl)methyl]morpholine-2,4-dicarboxamide](/img/structure/B7543142.png)
4-N-[(1-phenylcyclobutyl)methyl]morpholine-2,4-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-N-[(1-phenylcyclobutyl)methyl]morpholine-2,4-dicarboxamide is a synthetic molecule that has shown potential as a research tool in the field of neuroscience. It is commonly referred to as compound 14, and is a member of the morpholine-2,4-dicarboxamide family of compounds. In
Mechanism of Action
Compound 14 inhibits PP2A by binding to the catalytic subunit of the enzyme. This results in the accumulation of phosphorylated proteins, which can have downstream effects on cellular processes. The exact mechanism of action of compound 14 is still being elucidated, but it is thought to involve the regulation of protein phosphorylation and dephosphorylation.
Biochemical and Physiological Effects:
Compound 14 has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of cancer cells and induce apoptosis (programmed cell death). It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. However, the effects of compound 14 on normal cellular processes are still being studied.
Advantages and Limitations for Lab Experiments
Compound 14 has several advantages as a research tool. It is a potent and selective inhibitor of PP2A, which makes it a valuable tool for studying the function of this enzyme. It is also relatively easy to synthesize, which makes it accessible to a wide range of researchers. However, there are also limitations to its use. Compound 14 has not been extensively studied in vivo, and its effects on normal cellular processes are still being elucidated. Additionally, its potency may make it difficult to use in certain experiments where lower concentrations are desired.
Future Directions
There are several future directions for research on compound 14. One area of interest is its potential as a therapeutic agent for neurological disorders. Studies are ongoing to determine whether it can modulate the pathogenesis of Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, further studies are needed to understand the effects of compound 14 on normal cellular processes and to determine its safety profile. Finally, there is potential for the development of new compounds based on the structure of compound 14 that may have even greater potency and selectivity for PP2A.
Synthesis Methods
The synthesis of compound 14 involves a multi-step process that begins with the reaction of phenylcyclobutanone with ethyl 2-bromoacetate to form 1-phenylcyclobutanecarboxylic acid ethyl ester. This is followed by a series of reactions that ultimately lead to the formation of the final product, 4-N-[(1-phenylcyclobutyl)methyl]morpholine-2,4-dicarboxamide. The synthesis method has been optimized to yield high purity and high yields of the compound.
Scientific Research Applications
Compound 14 has been shown to have potential as a research tool in the field of neuroscience. It has been found to be a potent and selective inhibitor of the protein phosphatase 2A (PP2A) enzyme, which is involved in the regulation of a variety of cellular processes. PP2A has been implicated in the pathogenesis of several neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. By inhibiting PP2A, compound 14 may be able to modulate these disorders and provide insight into their underlying mechanisms.
properties
IUPAC Name |
4-N-[(1-phenylcyclobutyl)methyl]morpholine-2,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c18-15(21)14-11-20(9-10-23-14)16(22)19-12-17(7-4-8-17)13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12H2,(H2,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLYJFBVNXAFJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC(=O)N2CCOC(C2)C(=O)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-N-[3-(thiophene-2-carbonylamino)phenyl]morpholine-2,4-dicarboxamide](/img/structure/B7543065.png)
![4-N-[2-methyl-5-(phenylcarbamoyl)phenyl]morpholine-2,4-dicarboxamide](/img/structure/B7543067.png)
![1-[2-(4-Ethylsulfonylpiperazin-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7543071.png)
![1-[4-(2-Methoxyethyl)-1,4-diazepan-1-yl]-2-(3-methylindol-1-yl)ethanone](/img/structure/B7543084.png)
![N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-(3-methylindol-1-yl)acetamide](/img/structure/B7543085.png)
![1-(1-Adamantyl)-3-(imidazo[1,2-a]pyridin-2-ylmethyl)urea](/img/structure/B7543087.png)

![4-N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]morpholine-2,4-dicarboxamide](/img/structure/B7543095.png)

![3-(5-Methylthiophen-2-yl)-1-phenylimidazo[1,5-a]pyridine](/img/structure/B7543110.png)

![2-(3,4-dichloroanilino)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B7543126.png)
![1-(1,1-Dioxothiolan-3-yl)-3-[2-(4-hydroxyphenyl)ethyl]urea](/img/structure/B7543129.png)
